2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18593661
InChI: InChI=1S/C25H31N3O3/c1-16-12-17(15-27-24(16)28-10-7-18(8-11-28)25(2,3)29)19-6-9-26-21-14-23(31-5)22(30-4)13-20(19)21/h6,9,12-15,18,29H,7-8,10-11H2,1-5H3
SMILES:
Molecular Formula: C25H31N3O3
Molecular Weight: 421.5 g/mol

2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol

CAS No.:

Cat. No.: VC18593661

Molecular Formula: C25H31N3O3

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol -

Specification

Molecular Formula C25H31N3O3
Molecular Weight 421.5 g/mol
IUPAC Name 2-[1-[5-(6,7-dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl]propan-2-ol
Standard InChI InChI=1S/C25H31N3O3/c1-16-12-17(15-27-24(16)28-10-7-18(8-11-28)25(2,3)29)19-6-9-26-21-14-23(31-5)22(30-4)13-20(19)21/h6,9,12-15,18,29H,7-8,10-11H2,1-5H3
Standard InChI Key QDUQCAJNSFRWRL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCC(CC2)C(C)(C)O)C3=C4C=C(C(=CC4=NC=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the formula C₂₅H₃₁N₃O₃ (molecular weight: 421.53 g/mol) and consists of three key moieties:

  • 6,7-Dimethoxyquinoline: A bicyclic aromatic system with methoxy groups at positions 6 and 7.

  • 3-Methylpyridine: A monocyclic aromatic ring with a methyl substituent at position 3.

  • Piperidin-4-yl-propan-2-ol: A piperidine ring linked to a tertiary alcohol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₃₁N₃O₃
Molecular Weight421.53 g/mol
CAS Registry1119717-41-7
LogP (Partition Coeff.)4.67
Topological Polar SA67.7 Ų

Structural Uniqueness

The integration of quinoline (a known pharmacophore in kinase inhibitors) with a piperidine-propanol group suggests dual functionality:

  • Quinoline moiety: Potential interaction with ATP-binding pockets in kinases .

  • Piperidine-propanol group: May enhance solubility and blood-brain barrier permeability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step reactions, as outlined in patents and peer-reviewed methodologies :

  • Quinoline Core Formation:

    • Starting with 6,7-dimethoxyquinoline-4-ol, allylation or nucleophilic substitution introduces the pyridine-piperidine scaffold.

  • Piperidine Coupling:

    • Suzuki-Miyaura or Buchwald-Hartwig cross-coupling attaches the 3-methylpyridin-2-yl group to piperidin-4-yl-propan-2-ol.

  • Final Assembly:

    • Palladium-catalyzed C–N coupling links the quinoline and pyridine-piperidine modules .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Quinoline FunctionalizationK₂CO₃, DMF, 80°C65–78
Piperidine CouplingPd(dba)₂, Xantphos, 110°C72
Final CyclizationNaBH₄, MeOH, RT85

Industrial Scalability

Challenges include optimizing stereoselectivity and minimizing byproducts during piperidine ring formation. Continuous flow chemistry has been proposed to enhance scalability .

Pharmacological Activity

Table 3: Comparative Kinase Inhibition Data

CompoundTarget (IC₅₀)Selectivity (vs. PDE3)Source
Analog 33 (Hu et al.)PDE10A: 2.1 nM>100-fold
Cabozantinibc-Met: 1.3 nMN/A

Therapeutic Applications and Clinical Relevance

Oncology

  • Solid Tumors: Structural analogs (e.g., N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) are in Phase III trials for renal cell carcinoma .

  • Combination Therapy: Synergy with immune checkpoint inhibitors (e.g., pembrolizumab) is under investigation .

Neurological Disorders

  • PDE10A Modulation: Preclinical data suggest utility in treating obsessive-compulsive disorder and Parkinson’s disease .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing the piperidine-propanol group to enhance CNS penetration.

  • Prodrug Development: Esterifying the tertiary alcohol to improve oral bioavailability.

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